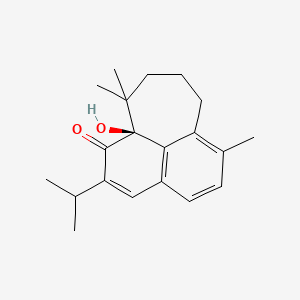
chlormethine N-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitrogen mustard N-oxide hydrochloride typically involves the condensation of gaseous ethylene oxide with aqueous methylamine, followed by the treatment of the resultant N-methyldiethanolamine with thionyl chloride . This process results in the formation of N-methyl-2,2’-dichlorodiethylamine, which is then oxidized to produce nitrogen mustard N-oxide hydrochloride.
Industrial Production Methods: Industrial production methods for nitrogen mustard derivatives often involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of protective groups and reducing agents can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: chlormethine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive species.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for chlorination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products: The major products formed from these reactions include different nitrogen mustard derivatives, which can have varying biological activities and applications .
Wissenschaftliche Forschungsanwendungen
chlormethine N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis.
Biology: The compound is studied for its effects on DNA and cellular processes.
Industry: The compound’s reactivity makes it useful in the production of other chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of nitrogen mustard N-oxide hydrochloride involves the formation of highly reactive aziridinium ions, which can alkylate DNA and other cellular macromolecules. This alkylation leads to cross-linking of DNA strands, ultimately resulting in cell death. The compound primarily targets the N-7 position of guanine in DNA .
Vergleich Mit ähnlichen Verbindungen
Mechlorethamine: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A second-generation nitrogen mustard with improved safety and efficacy.
Melphalan: A nitrogen mustard conjugated with an amino acid for targeted therapy.
Uniqueness: chlormethine N-oxide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form aziridinium ions and alkylate DNA makes it a potent chemotherapeutic agent, albeit with significant toxicity .
Eigenschaften
CAS-Nummer |
302-70-5 |
|---|---|
Molekularformel |
C5H12Cl3NO |
Molekulargewicht |
208.5 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI-Schlüssel |
SYNHCENRCUAUNM-UHFFFAOYSA-N |
SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Kanonische SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Color/Form |
Prisms from acetone COLORLESS CRYSTALS |
melting_point |
109.5 °C 109-110 °C |
| 302-70-5 | |
Verwandte CAS-Nummern |
51-75-2 (Parent) |
Löslichkeit |
Sol in water FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER |
Synonyme |
Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)




![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)

